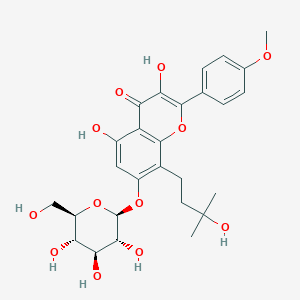

マオホサイドA

概要

説明

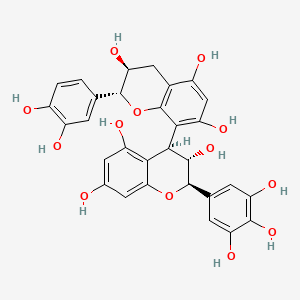

毛喉苷Aは、草本植物エゾウコギ(Epimedium koreanum Nakai)から単離されたフラボノイド化合物です。骨形成プロセスである骨形成の強力な促進剤として特定されています。この化合物は、特に骨粗鬆症の治療における潜在的な治療的用途により、大きな注目を集めています .

科学的研究の応用

Maohuoside A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study flavonoid chemistry and its reactions.

作用機序

毛喉苷Aは、主に骨形成タンパク質(BMP)とマイトジェン活性化プロテインキナーゼ(MAPK)シグナル伝達経路を通じて作用を発揮します。これらの経路は、骨芽細胞の分化と増殖に重要な役割を果たします。これらの経路を活性化することにより、毛喉苷Aは間葉系幹細胞の骨形成能力を高め、骨形成を増加させます .

類似化合物の比較

類似化合物

イカリイン: 骨形成特性で知られる、エゾウコギ種に見られる別のフラボノイドです。

ゲニステイン: 大豆製品に見られるフィトエストロゲンで、骨の健康促進でも知られています。

β-エクジステロン: 幹細胞の骨形成分化を誘導する植物由来化合物です。

毛喉苷Aの独自性

毛喉苷Aは、その強力な骨形成効果においてユニークであり、骨形成を促進する点でイカリインなどの他の類似化合物よりも優れています。BMPとMAPKシグナル伝達経路の両方を活性化する能力により、骨形成を促進するための非常に効果的な化合物となっています .

生化学分析

Biochemical Properties

Maohuoside A plays a crucial role in biochemical reactions, particularly in promoting osteogenesis. It interacts with several key biomolecules, including bone morphogenetic proteins and mitogen-activated protein kinases. These interactions enhance the differentiation and proliferation of bone marrow-derived mesenchymal stem cells, leading to increased bone formation .

Cellular Effects

Maohuoside A exerts significant effects on various cell types, particularly mesenchymal stem cells. It promotes osteogenesis by influencing cell signaling pathways such as the bone morphogenetic protein and mitogen-activated protein kinase pathways. Additionally, Maohuoside A affects gene expression by upregulating osteogenic markers and enhancing cellular metabolism, leading to improved bone formation .

Molecular Mechanism

At the molecular level, Maohuoside A exerts its effects through binding interactions with bone morphogenetic proteins and mitogen-activated protein kinases. These interactions result in the activation of downstream signaling pathways that promote osteogenesis. Maohuoside A also influences gene expression by upregulating osteogenic markers, thereby enhancing bone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maohuoside A on osteogenesis have been observed over various time points. Studies have shown that Maohuoside A significantly enhances osteogenesis of mesenchymal stem cells at different stages of differentiation. The stability and degradation of Maohuoside A in solution have not been extensively reported, but it is recommended to store stock solutions in tightly sealed vials to maintain its efficacy .

Dosage Effects in Animal Models

The effects of Maohuoside A vary with different dosages in animal models. Studies have demonstrated that Maohuoside A promotes osteogenesis in a dose-dependent manner. High doses of Maohuoside A may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects .

Metabolic Pathways

Maohuoside A is involved in several metabolic pathways, particularly those related to osteogenesis. It interacts with enzymes and cofactors that regulate bone formation and resorption. Maohuoside A’s influence on metabolic flux and metabolite levels contributes to its osteogenic properties, making it a valuable compound for bone health .

Transport and Distribution

Within cells and tissues, Maohuoside A is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its osteogenic effects. The distribution of Maohuoside A within the body is crucial for its therapeutic efficacy .

Subcellular Localization

Maohuoside A’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its interactions with key biomolecules, promoting osteogenesis and improving bone health .

準備方法

合成経路および反応条件

毛喉苷Aは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、エゾウコギ種に見られる別のフラボノイドであるイカリインの酸加水分解によるものです。反応は通常、加水分解プロセスを促進するために酸性環境と高温を必要とします .

工業生産方法

毛喉苷Aの工業生産には、エゾウコギ(Epimedium koreanum Nakai)からの化合物の抽出が含まれます。抽出プロセスには、溶媒抽出、精製、結晶化などの手順が含まれ、純粋な化合物が得られます。この方法は、毛喉苷Aの高収率と純度を保証します .

化学反応の分析

反応の種類

毛喉苷Aは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

置換: この反応は、1つの官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: 一般的な試薬には、酸性または塩基性環境などのさまざまな条件下でハロゲンと求核剤があります。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、毛喉苷Aの酸化はキノンを形成する可能性がありますが、還元はアルコールを生成する可能性があります .

科学的研究用途

毛喉苷Aは、以下を含む幅広い科学的研究用途を持っています。

化学: フラボノイド化学とその反応を研究するためのモデル化合物として使用されます。

生物学: 骨形成に関与する細胞である間葉系幹細胞の骨芽細胞への分化を促進します.

類似化合物との比較

Similar Compounds

Icariin: Another flavonoid found in Epimedium species, known for its osteogenic properties.

Genistein: A phytoestrogen found in soy products, also known for promoting bone health.

Beta-ecdysterone: A plant-derived compound that induces osteogenic differentiation in stem cells.

Uniqueness of Maohuoside A

Maohuoside A is unique in its potent osteogenic effects, surpassing other similar compounds like icariin in promoting bone formation. Its ability to activate both the BMP and MAPK signaling pathways makes it a highly effective compound for enhancing osteogenesis .

特性

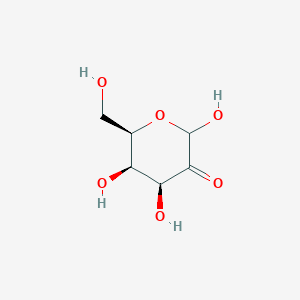

IUPAC Name |

3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O12/c1-27(2,35)9-8-14-16(37-26-23(34)21(32)19(30)17(11-28)38-26)10-15(29)18-20(31)22(33)24(39-25(14)18)12-4-6-13(36-3)7-5-12/h4-7,10,17,19,21,23,26,28-30,32-35H,8-9,11H2,1-3H3/t17-,19-,21+,23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZRHUJZVYWXFJ-RGLOOMPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Maohuoside A exert its effects on bone cells?

A1: Research suggests that Maohuoside A promotes osteogenesis, the process of bone formation, by influencing bone morphogenetic protein (BMP) signaling pathways [, ]. While the exact mechanisms are still under investigation, studies indicate that MHA may directly activate osteopontin gene transcription, a key player in bone remodeling []. Additionally, MHA appears to modulate the activity of SMAD4, a downstream signaling molecule in the BMP pathway, further contributing to its osteogenic effects [, ].

Q2: What evidence supports the osteogenic potential of Maohuoside A in vivo?

A2: In preclinical studies, oral administration of Maohuoside A led to increased bone mineral density in the lumbar vertebrae of mice []. This finding, coupled with the observed upregulation of osteogenic markers in cellular models [, ], suggests that MHA holds promise as a potential therapeutic agent for bone-related disorders.

Q3: Are there other signaling pathways involved in Maohuoside A's effects?

A3: Besides the BMP pathway, research indicates that Maohuoside A may also influence mitogen-activated protein kinase (MAPK) signaling pathways in rat mesenchymal stem cells []. The involvement of MAPK pathways further suggests a multi-faceted approach of MHA towards promoting osteogenesis, potentially through influencing cellular proliferation and differentiation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)

![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)

![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)